molecular formula C15H25NO3 B13854173 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol

1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol

Katalognummer: B13854173
Molekulargewicht: 267.36 g/mol
InChI-Schlüssel: GHNTVSGAHMKQRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol is a chemical compound with a complex structure that includes an isopropylamino group, a phenoxy group, and a methoxyethyl group

Vorbereitungsmethoden

The synthesis of 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol typically involves multiple steps, including the formation of the phenoxy group and the introduction of the isopropylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

    Substitution: Substitution reactions can occur at various positions within the molecule, resulting in a wide range of products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to cellular processes and interactions.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, depending on the context and concentration of the compound. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-1-ol can be compared with other similar compounds, such as those with different substituents on the phenoxy group or variations in the amino group. These comparisons highlight the unique properties of this compound, such as its specific reactivity and potential applications. Similar compounds include:

  • 1-(Isopropylamino)-3-(4-methoxyphenoxy)propan-1-ol
  • 1-(Isopropylamino)-3-(4-ethoxyphenoxy)propan-1-ol

These compounds share structural similarities but may exhibit different chemical and biological properties.

Eigenschaften

Molekularformel

C15H25NO3

Molekulargewicht

267.36 g/mol

IUPAC-Name

3-[4-(2-methoxyethyl)phenoxy]-1-(propan-2-ylamino)propan-1-ol

InChI

InChI=1S/C15H25NO3/c1-12(2)16-15(17)9-11-19-14-6-4-13(5-7-14)8-10-18-3/h4-7,12,15-17H,8-11H2,1-3H3

InChI-Schlüssel

GHNTVSGAHMKQRE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC(CCOC1=CC=C(C=C1)CCOC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.